molecular formula C12H15NOS B14327526 2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 96680-80-7

2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B14327526
CAS No.: 96680-80-7
M. Wt: 221.32 g/mol
InChI Key: QRZSTGASATVPRY-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a benzene ring fused to a thiazepine ring, which contains both sulfur and nitrogen atoms. The presence of the isopropyl group at the 2-position adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4-one
  • 2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-thione

Uniqueness

2-(Propan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one stands out due to its specific substitution pattern and the presence of the isopropyl group, which imparts unique chemical and biological properties

Properties

CAS No.

96680-80-7

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-propan-2-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C12H15NOS/c1-8(2)11-7-12(14)13-9-5-3-4-6-10(9)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

QRZSTGASATVPRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)NC2=CC=CC=C2S1

Origin of Product

United States

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